4-ブロモフタロニトリル

概要

説明

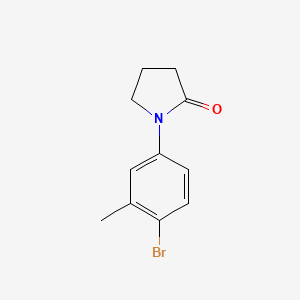

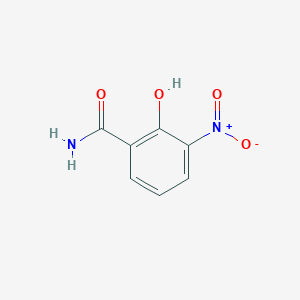

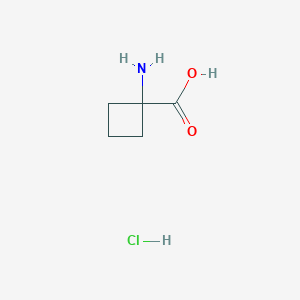

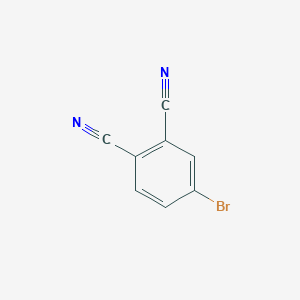

4-Bromophthalonitrile, also known as 4-bromo-1,2-benzenedicarbonitrile, is an organic compound with the molecular formula C8H3BrN2. It is a white to pale beige crystalline solid that is sparingly soluble in water but soluble in organic solvents such as chloroform and methanol. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of phthalocyanine dyes and other functional materials .

科学的研究の応用

フタロシアニン化合物の合成

4-ブロモフタロニトリル: は、フタロシアニン化合物の合成における重要な前駆体です 。これらの環状大環状化合物は、自然界に存在するポルフィリンと構造的に類似しており、染料、顔料、およびさまざまな化学反応における触媒として広く使用されています。4-ブロモフタロニトリル中の臭素原子は、さらなる官能基化のための反応部位を提供し、さまざまな置換フタロシアニンの合成を可能にします。

高性能樹脂の製造

高分子化学の分野では、4-ブロモフタロニトリルはフタロニトリル樹脂の製造のためのモノマーとして役立ちます 。これらの樹脂は、優れた熱安定性、機械的特性、および低誘電損失を示し、プリント基板の製造や半導体デバイスの封止剤など、電子産業における高性能用途に適しています。

触媒合成

4-ブロモ-o-キシレンの酸化アンモニア分解から4-ブロモフタロニトリルへの変換は、触媒合成研究の一環として研究されています 。このプロセスは、V-Sb-Bi-Zr/γ-Al2O3触媒を含み、高収率の4-ブロモフタロニトリルをもたらします。この研究は、工業用化学プロセスのより効率的な触媒の開発にとって重要な意味を持っています。

有機合成中間体

4-ブロモフタロニトリルは、さまざまな有機化合物の合成における中間体として使用されます。 4-ブロモ-o-キシレンの気相酸化アンモニア分解における中間体としての役割が調べられ、他の貴重な化学物質の製造における重要性が示されています .

不均一触媒に関する研究

4-ブロモフタロニトリルを含む反応の速度論と機構は、不均一触媒の研究において興味深いものです 。これらのプロセスを理解することは、幅広い化学産業にとって重要な触媒システムの進歩につながる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromophthalonitrile can be synthesized through the bromination of phthalonitrile. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. One common method involves the use of bromine in acetic acid as a solvent, with the reaction being carried out at elevated temperatures .

Industrial Production Methods: In an industrial setting, 4-bromophthalonitrile is often produced via the oxidative ammonolysis of 4-bromo-o-xylene. This process involves the use of a catalyst, such as vanadium-antimony-bismuth-zirconium on gamma-alumina, to facilitate the reaction. The process is carried out at high temperatures and results in a high yield of 4-bromophthalonitrile .

化学反応の分析

Types of Reactions: 4-Bromophthalonitrile

特性

IUPAC Name |

4-bromobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAONWRSVQOHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463356 | |

| Record name | 4-bromophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70484-01-4 | |

| Record name | 4-bromophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。